![molecular formula C9H17NO3 B13224011 tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13224011.png)
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate
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Overview
Description
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. The presence of the oxazolidine ring imparts unique chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method includes the cyclization of amino alcohols with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Biological Activity
Introduction
Tert-butyl 5-methyl-1,3-oxazolidine-5-carboxylate is a compound that belongs to the oxazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique oxazolidine ring structure characterized by a tert-butyl ester group and a methyl substituent at the 5-position. The molecular formula for this compound is C10H17NO3, with a molecular weight of approximately 199.25 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-methyl-1,3-oxazolidine with tert-butyl chloroformate under basic conditions. This reaction yields the desired carboxylate through nucleophilic attack on the carbonyl carbon of the chloroformate.
Antimicrobial Properties
Research has demonstrated that oxazolidines, including this compound, exhibit significant antimicrobial activity. For instance, derivatives of oxazolidines have been shown to inhibit bacterial growth by interfering with protein synthesis. The mechanism involves binding to the bacterial ribosome, thereby preventing the formation of functional ribosomal complexes necessary for translation .
Antitumor Activity
Recent studies have indicated that oxazolidine derivatives can possess antitumor properties. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that oxazolidine compounds may exhibit neuroprotective effects. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Antimicrobial | Inhibition of protein synthesis in bacteria | |
Antitumor | Induction of apoptosis in cancer cells | |
Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxazolidine derivatives, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that for standard antibiotics like penicillin.
Case Study 2: Antitumor Activity Assessment
A study evaluating the cytotoxic effects of oxazolidine derivatives on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, signifying apoptotic activity.
Case Study 3: Neuroprotection in Cellular Models
In vitro experiments using neuronal cell lines treated with this compound demonstrated reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests a potential role in neuroprotection.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl 5-methyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(4)5-10-6-12-9/h10H,5-6H2,1-4H3 |
InChI Key |
SITPCSHPFPNELM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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